Phenylalanyl-alanine (Phe-Ala) is a dipeptide composed of the amino acids phenylalanine (Phe) and alanine (Ala) joined by a peptide bond. [] It is a naturally occurring molecule found in various biological systems, including plants and animals. [, ] Phe-Ala serves as a substrate for various enzymes, including proteases, and plays a role in understanding protein structure, function, and enzyme mechanisms. [, , , , ] It is also utilized in designing and synthesizing biologically active peptides and peptide analogs. [, , ]
Phenylalanine is an essential amino acid found in many proteins, while alanine is a non-essential amino acid synthesized by the body. Phe-Ala can be derived from natural sources such as meat, fish, eggs, dairy products, and certain plant-based foods. In terms of classification, it falls under the category of dipeptides and is further classified as a simple peptide due to its composition of only two amino acids.
The synthesis of the Phenylalanine-Alanine dipeptide can be achieved through several methods:
The molecular structure of Phenylalanine-Alanine can be represented as follows:
The structure features:
The peptide bond formed between these two amino acids is characterized by a planar configuration due to resonance stabilization.
Phenylalanine-Alanine can participate in various chemical reactions typical for peptides:
Technical details include monitoring reaction progress using techniques like thin-layer chromatography (TLC) or mass spectrometry.
The mechanism of action for Phenylalanine-Alanine primarily involves its role in protein synthesis:
Data from studies indicate that dipeptides like Phe-Ala may enhance protein synthesis rates in muscle tissues, making them relevant in nutrition and exercise physiology.
Phenylalanine-Alanine has several applications in scientific research and industry:
Phe-Ala (phenylalanyl-alanine) is a critical dipeptide motif in substrate recognition and inhibition for metallopeptidases, notably Neurolysin (NEP) and Thermolysin (TLN). Site-directed mutagenesis studies reveal that NEP residues R102 and R717 form essential electrostatic interactions with the C-terminus of Phe-Ala. The R102M mutation reduces binding affinity for Phe-Ala inhibitors by >100-fold due to disrupted hydrogen bonding with the P2' carbonyl group [1]. Similarly, R717 in NEP stabilizes the P1' carbonyl of Phe-Ala; its mutation to methionine (R717M) increases the inhibition constant (K~i~) for phosphoramidon by 10^6^-fold [1].
In TLN, the analogous Asn residue (corresponding to N542 in NEP) coordinates the P2' amide and carboxylate groups of inhibitors via hydrogen bonds. Mutations at this site (e.g., N542G in NEP) reduce catalytic efficiency (k~cat~/K~m~) by 14–16-fold for substrates like [D-Ala2,Leu5]-enkephalin [1]. Structural analyses confirm that Phe-Ala adopts a β-sheet conformation within the enzymes' binding pockets, positioning its carbonyl groups for coordination with catalytic zinc and residues like Tyr~190~ [1] [5].
Table 1: Impact of NEP Mutations on Phe-Ala Binding
Mutant | Substrate/Inhibitor | Change in Affinity/Activity | Key Disrupted Interaction |
---|---|---|---|
R102M | Phe-Ala inhibitor | >100-fold ↓ K~i~ | P2' C-terminus H-bonding |
R717M | Phosphoramidon | 10^6^-fold ↑ K~i~ | P1' carbonyl stabilization |
N542G | Thiorphan | 6-fold ↑ IC~50~ | P2' amide/carboxylate H-bond |
N542G | [D-Ala2,Leu5]-enkephalin | 14-fold ↓ k~cat~/K~m~ | Substrate backbone binding |
The backbone conformation and N-terminal modifications of Phe-Ala dictate its efficacy as a peptidase inhibitor or prodrug. In dipeptidyl peptidase II (DPPII), Phe-Ala-derived substrates (e.g., Phe-Ala-pNA) exhibit high catalytic efficiency (k~cat~/K~m~ = 1.4 × 10^5^ M^−1^s^−1^), attributed to optimal fit within the S1/S2 subsites [7]. Conversely, N-acylation (e.g., Ac-Phe-Ala) blocks recognition by exopeptidases like DPPII, which require free N-termini [7].
In amyloid-based shielding systems, Phe-Ala-containing peptides (e.g., Bz-Phe-Phe-Ala-Ala-Leu-Leu-NH~2~ (BL7)) sterically hinder enzyme access. BL7 amyloid reduces hydrolysis of azo-stilbene (ASB)-linked substrates by pig liver esterase (PLE) by 78% (k~cat~/K~m~ drops from 8.60 to 1.14 µM^−1^s^−1^) [6]. This inhibition follows a concentration-dependent trend, with 100 µM BL7 suppressing PLE activity by 78% [6]. Molecular dynamics simulations confirm that Phe-Ala’s hydrophobic side chains embed within amyloid fibrils, creating steric barriers [6].
Modifications to Phe-Ala’s N-terminus, C-terminus, or side chains significantly alter enzyme specificity and catalytic efficiency:
N-Acylated Derivatives (Prodrug Design):Ac-Phe-ALA-Me (ALA = aminolaevulinic acid) enhances cellular uptake and porphyrin production 4-fold compared to ALA in keratinocytes. This occurs via hydrolysis by acylpeptide hydrolase (ACPH), which cleaves the Phe-Ala bond to release ALA [3]. In contrast, Z-Phe-ALA-Me (N-benzyloxycarbonyl) shows no activity, as the bulky Z-group impedes ACPH recognition [3].
C-Terminal Modifications:Phe-Ala-CO-CHO acts as a potent inhibitor of cathepsin S (K~i~ = 0.185 nM), leveraging its aldehyde group to form covalent adducts with the catalytic cysteine [1]. Methyl ester derivatives (e.g., Phe-Ala-OMe) are hydrolyzed 5× slower by PLE than Phe-Ala-NH~2~, demonstrating C-terminus-dependent enzyme accessibility [6].
Side-Chain Optimization:In tripeptidyl-peptidase I (TPP I) substrates, Arg-Phe-Ala-AMC outperforms Ala-Ala-Phe-AMC due to optimized S3 pocket occupancy, increasing k~cat~/K~m~ by >200% [10]. Molecular docking reveals that Phe-Ala’s benzyl group fills the S1 hydrophobic pocket, while Arg extends into the S3 subsite [10].
Table 2: Kinetic Parameters of Phe-Ala Derivatives with Target Enzymes
Derivative | Enzyme | K~m~ (µM) | k~cat~ (s^−1^) | k~cat~/K~m~ (M^−1^s^−1^) | Application |
---|---|---|---|---|---|
Phe-Ala-pNA | DPPII | 58.9 | 8.3 | 1.4 × 10^5^ | Substrate |
Ac-Phe-ALA-Me | ACPH | 1215* | 1.7* | 1.4 × 10^3^ | Prodrug (ALA release) |
Arg-Phe-Ala-AMC | TPP I | 22 | 15.2 | 6.9 × 10^5^ | Diagnostic substrate |
Z-Phe-Leu-CO-CHO | Cathepsin S | - | - | K~i~ = 0.185 nM | Inhibitor |
ASB-Gly-Phe-Ala~ester~ | PLE (+ BL7) | 11.1 → ND | 0.3 → ND | 8.6 × 10^5^ → 1.1 × 10^5^ | Amyloid-shielded substrate |
*Kinetic parameters for Ac-Phe-ALA-Me hydrolysis by ACPH. ND = not determinable due to shielding [3] [6] [7].
Structurally, Phe~106~ in CsAlaDC (equivalent to Tyr~111~ in AtSerDC) dictates alanine versus serine specificity in decarboxylases. Mutating Phe~106~ to tyrosine shifts substrate preference from alanine to serine, confirming Phe-Ala’s role in steric exclusion of bulkier residues [9].
Compound Names Mentioned: Phe-Ala, Ac-Phe-ALA-Me, Z-Phe-ALA-Me, Phe-Ala-CO-CHO, Arg-Phe-Ala-AMC, Ala-Ala-Phe-AMC, Bz-Phe-Phe-Ala-Ala-Leu-Leu-NH~2~ (BL7).
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1